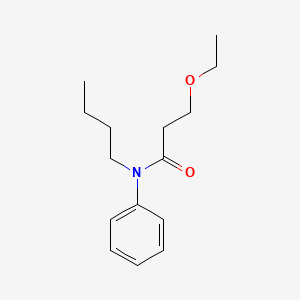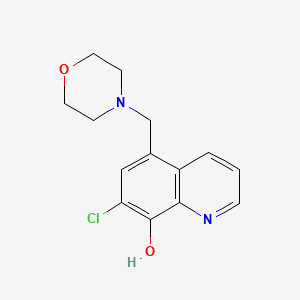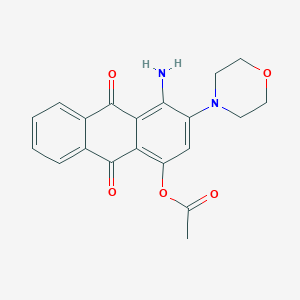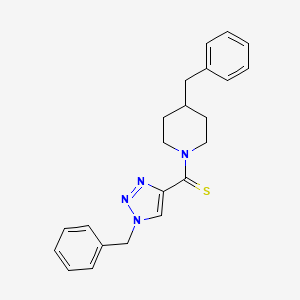![molecular formula C25H16FNO6 B14941454 3-(1,3-benzodioxol-5-yl)-N-(4-fluorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B14941454.png)
3-(1,3-benzodioxol-5-yl)-N-(4-fluorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-benzodioxol-5-yl)-N-(4-fluorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety, a fluorophenyl group, and a furochromene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzodioxol-5-yl)-N-(4-fluorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzodioxole and fluorophenyl intermediates, followed by their coupling under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-benzodioxol-5-yl)-N-(4-fluorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to different products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce new functional groups, altering the compound’s properties.
Scientific Research Applications
3-(1,3-benzodioxol-5-yl)-N-(4-fluorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe or ligand in biological assays to investigate enzyme interactions or receptor binding.
Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(4-fluorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-benzodioxol-5-yl)-2-(3-fluorophenyl)acrylonitrile
- 3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine
- 1,3-Benzodioxol-5-yl [ (3R)-4- (4′-fluoro-3-biphenylyl)-3- (2-hydroxyethyl)-6- (4-morpholinylcarbonyl)-1,3-dihydro-2H-pyrrolo [3,4-c]pyridin-2-yl]methanone
Uniqueness
What sets 3-(1,3-benzodioxol-5-yl)-N-(4-fluorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide apart from similar compounds is its unique combination of functional groups and structural features
Properties
Molecular Formula |
C25H16FNO6 |
|---|---|
Molecular Weight |
445.4 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-(4-fluorophenyl)-4-oxo-2,3-dihydrofuro[3,2-c]chromene-2-carboxamide |
InChI |
InChI=1S/C25H16FNO6/c26-14-6-8-15(9-7-14)27-24(28)23-20(13-5-10-18-19(11-13)31-12-30-18)21-22(33-23)16-3-1-2-4-17(16)32-25(21)29/h1-11,20,23H,12H2,(H,27,28) |
InChI Key |
CWFYATOJJFODAS-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3C(OC4=C3C(=O)OC5=CC=CC=C54)C(=O)NC6=CC=C(C=C6)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4,4,6-Trimethyl-9-[(E)-2-morpholino-1-ethenyl]-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione](/img/structure/B14941390.png)
![Ethyl 5-[1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-{[2-(4-fluorophenyl)ethyl]amino}-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B14941410.png)

![4-(1,3-benzodioxol-5-ylcarbonyl)-3-hydroxy-1-[2-(pyrrolidin-1-yl)ethyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14941415.png)
![3-(5-Chloro-2-methoxyphenyl)-6-(3,5-difluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14941424.png)
![6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14941430.png)
![3-[Cyclohexyl(methyl)amino]propanamide](/img/structure/B14941440.png)
![3-(trifluoromethyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14941443.png)
![Ethyl 4-hydroxy-5-[3-{[2-(4-hydroxyphenyl)ethyl]amino}-1-(4-methoxyphenyl)-3-oxopropyl]-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B14941447.png)
![4-[3,4-bis(4-chlorophenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]-N-(diaminomethylidene)benzenesulfonamide](/img/structure/B14941455.png)

![4-(1,3-benzodioxol-5-yl)-5-(4-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14941464.png)
